REACTION_SMILES
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[CH3:7][I:8].[K+:1].[K+:2].[O-:3][C:4]([O-:5])=[O:6].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH2:9].[OH:10][c:11]1[c:12]([C:21]([CH3:22])=[O:23])[cH:13][cH:14][c:15]2[c:20]1[O:19][CH2:18][CH2:17][O:16]2>>[CH3:4][O:10][c:11]1[c:12]([C:21]([CH3:22])=[O:23])[cH:13][cH:14][c:15]2[c:20]1[O:19][CH2:18][CH2:17][O:16]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc2c(c1O)OCCO2
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Name
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Type
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product
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Smiles
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COc1c(C(C)=O)ccc2c1OCCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |